molecular formula C19H27N3O4 B2793740 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea CAS No. 2034480-44-7

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2793740
CAS No.: 2034480-44-7
M. Wt: 361.442
InChI Key: NDYKFWCWKJUKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of oxazepines

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-4-22-15-8-7-13(10-16(15)26-12-19(2,3)17(22)23)21-18(24)20-11-14-6-5-9-25-14/h7-8,10,14H,4-6,9,11-12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYKFWCWKJUKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCC3CCCO3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the oxazepine ring through cyclization reactions.
  • Introduction of the urea moiety via condensation reactions.
  • Functional group modifications to achieve the desired substituents.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments .

Neurological Applications

The benzoxazepin core structure has been associated with neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This indicates a potential application for the compound in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Mechanisms

A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzoxazepine derivative. The results indicated that the compound inhibited cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest at the G1 phase. The study concluded that such compounds could be further developed as potential anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of related compounds, researchers synthesized several derivatives and tested their efficacy against common bacterial strains. The results showed that certain modifications to the benzoxazepine structure enhanced antibacterial activity significantly, suggesting that similar modifications could be applied to 1-(5-ethyl...) for improved efficacy .

Mechanism of Action

The mechanism of action of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)amine
  • 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)carbamate

Uniqueness

The uniqueness of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea lies in its specific substituents and the resulting biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of benzoxazepine derivatives known for their diverse pharmacological properties.

Chemical Structure

The molecular formula for this compound is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, and it features a complex structure that includes a benzoxazepine ring and an oxolan moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea exhibit various biological activities including:

  • Antitumor Activity : Several studies have demonstrated that benzoxazepine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. This activity is believed to be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazepine derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar benzoxazepine compounds. The results indicated that these compounds had minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

The biological activities of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea are thought to arise from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors involved in pain and inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 < 10 µM
AntimicrobialMIC < 50 µg/mL
Anti-inflammatorySignificant reduction in cytokines

Q & A

Q. What are the key synthetic routes for this benzoxazepine-urea derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving:

  • Stepwise coupling : Reacting substituted benzoxazepine intermediates with tetrahydrofuran (THF)-linked urea precursors under reflux in polar aprotic solvents (e.g., dimethylformamide) .
  • Microwave-assisted synthesis : Accelerating reaction rates (e.g., 30–60 minutes vs. 12–24 hours under conventional heating) while maintaining yields >70% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity or catalyst loading .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethyl, dimethyl groups on the benzoxazepine core) and urea linkage integrity .
  • HPLC-MS : Validates molecular weight (expected: ~342.43 g/mol) and detects impurities (<2% threshold) .
  • X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the oxolan-2-ylmethyl group and benzoxazepine ring .

Q. What are the primary safety considerations during handling?

  • PPE : OSHA-compliant chemical goggles, nitrile gloves, and lab coats to prevent ocular/skin contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
  • Waste disposal : Segregate organic waste containing urea/byproducts for incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

  • Substituent variation : Replace the oxolan-2-ylmethyl group with other heterocycles (e.g., pyrazole, piperidine) to assess impact on receptor binding .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating IC50 values with substituent electronic properties (Hammett constants) .
  • Molecular docking : Predict interactions with targets like histone deacetylases (HDACs) using AutoDock Vina, guided by benzoxazepine derivatives’ known HDAC inhibition .

Q. What methodologies address contradictions in biological activity data across studies?

  • Dose-response normalization : Account for variability in cell viability assays by standardizing seeding density and incubation times .
  • Statistical DOE : Apply factorial designs (e.g., 2k-p) to identify confounding variables (e.g., solvent residue in final product) that skew bioactivity results .
  • Meta-analysis : Compare datasets from independent studies using tools like RevMan to resolve discrepancies in IC50 values .

Q. How can computational tools enhance mechanistic understanding of its biological activity?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate urea moiety’s hydrogen-bonding interactions with enzyme active sites (e.g., kinases) .
  • Machine learning : Train models on PubChem bioassay data to predict off-target effects (e.g., CYP450 inhibition) .
  • Reaction pathway prediction : Use ICReDD’s quantum chemical calculations to model degradation pathways under physiological pH .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release, validated via dialysis membrane assays .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 (predicted) to <2.5, improving pharmacokinetics .

Methodological Notes

  • Contradiction management : Cross-validate HPLC purity data with 1H NMR integration to resolve discrepancies in yield calculations .
  • Advanced analytics : Combine LC-MS/MS with metabolomics (e.g., UPLC-QTOF) to identify phase I/II metabolites in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.